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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic properties of

AZD3839, a potent BACE1 inhibitor, across various preclinical species and humans. The

information is intended to support further research and drug development efforts in the field of

Alzheimer's disease therapeutics.

Introduction
AZD3839 is a brain-permeable inhibitor of the β-site amyloid precursor protein-cleaving

enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of

amyloid-β (Aβ) peptides.[1] Inhibition of BACE1 is a primary therapeutic strategy for

Alzheimer's disease, aiming to reduce the cerebral Aβ burden. Understanding the cross-

species pharmacokinetics of BACE1 inhibitors like AZD3839 is crucial for the translation of

preclinical findings to clinical outcomes.[2]

Data Presentation
The following tables summarize the available quantitative pharmacokinetic data for AZD3839

across different species.

Table 1: Pharmacokinetic Parameters of AZD3839 in Preclinical Species
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Species Dose Route Cmax Tmax AUC
Half-life
(t1/2)

Referen
ce

Mouse

(C57BL/6

)

80

µmol/kg

(~35

mg/kg)

Oral

Brain:

~30%

reduction

in Aβ40

1.5 h - - [3]

160

µmol/kg

(~69

mg/kg)

Oral

Brain:

~50%

reduction

in Aβ40

- - - [3]

Guinea

Pig

100

µmol/kg
Oral

Brain:

~20-30%

reduction

in Aβ40

1.5-4.5 h - - [3]

200

µmol/kg
Oral

Brain:

~20-60%

reduction

in Aβ40;

CSF:

50%

reduction

in Aβ40

3 h

(CSF)
- - [3]

Non-

human

Primate

(Cynomol

gus

Monkey)

5.5

µmol/kg

IV

Infusion

(15 min)

Plasma &

CSF:

Peak at

end of

infusion

15 min - -

16.5

µmol/kg

IV

Infusion

(15 min)

Plasma &

CSF:

Peak at

end of

infusion

15 min - -
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Note: Quantitative Cmax, AUC, and half-life values for AZD3839 in preclinical species are not

readily available in the public domain. The table reflects the reported pharmacodynamic effects

(Aβ reduction) as a surrogate for exposure.

Table 2: Pharmacokinetic Parameters of AZD3839 in Humans (Healthy Volunteers)

Dose
(Single
Oral)

Cmax
(mean,
range)

Tmax AUC
Half-life
(t1/2)

Key
Observati
ons

Referenc
e

1 mg

0.70 nM

(0.34 –

1.42 nM)

-

Non-linear,

greater

than dose-

proportiona

l increase

-

Highly

variable

between

subjects.

[4]

300 mg

3400 nM

(2500 –

7200 nM)

-

Non-linear,

greater

than dose-

proportiona

l increase

-

Highly

variable

between

subjects.

[4]

Note: A full pharmacokinetic profile with specific Tmax, AUC, and half-life values from human

studies is not detailed in the provided search results. The data indicates a non-linear

pharmacokinetic profile.[1][2]

Table 3: Comparison of Alternative BACE1 Inhibitors - Pharmacokinetic Highlights
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Compound Species

Key
Pharmacokinetic/P
harmacodynamic
Findings

Reference

Verubecestat (MK-

8931)
Rat, Monkey, Human

Reduced plasma,

CSF, and brain Aβ

concentrations.

Chronic high-dose

treatment in animals

did not show

significant adverse

effects attributed to

BACE inhibition. In

humans, single and

multiple doses were

well-tolerated and

reduced CSF Aβ

levels.

[5][6]

Lanabecestat

(AZD3293)

Mouse, Guinea Pig,

Dog, Human

Potent, brain-

permeable inhibitor

with dose- and time-

dependent reduction

of Aβ in plasma, CSF,

and brain. In healthy

Japanese subjects,

the plasma half-life

after multiple dosing

was 12 to 17 hours.

[7][8]

Atabecestat (JNJ-

54861911)

Mouse (APPPS1),

Human

Dose-dependent

reduction of human

Aβ levels in the brain

of APPPS1 mice. In

humans, it was well-

tolerated with linear

pharmacokinetics and

high CNS penetrance,

[9][10]
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leading to significant

reductions in CSF Aβ

levels.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of AZD3839 are not fully

available in the public literature. However, based on standard methodologies for preclinical and

clinical pharmacokinetic evaluation of small molecule drugs, the following outlines the likely

procedures.

In Vivo Pharmacokinetic Studies in Animals
A representative workflow for in vivo pharmacokinetic studies is described below.
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Pre-Dosing

Dosing

Sample Collection

Sample Analysis & Data Processing

Animal Acclimatization

Health Check

Fasting (for oral studies)

Dose Administration
(e.g., Oral Gavage, IV)

Dose Formulation
Preparation

Serial Blood Sampling
(e.g., tail vein, jugular vein)

CSF Collection
(e.g., cisterna magna)

Tissue Harvesting
(at terminal time points)

Plasma/CSF/Tissue
Homogenate Preparation

LC-MS/MS Analysis

Pharmacokinetic
Parameter Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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